

# Application Notes and Protocols: GSK1059865 in Combination with Other Compounds

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the experimental use of **GSK1059865** in combination with other compounds, based on preclinical research. The primary focus of the available literature is on the interaction of **GSK1059865** with ethanol in models of alcohol dependence.

# Combination with Ethanol in an Animal Model of Alcohol Dependence

**GSK1059865**, a highly selective orexin-1 receptor (OX1R) antagonist, has been investigated for its potential to reduce alcohol consumption in ethanol-dependent mice. The combination of **GSK1059865** and ethanol has been studied to understand the role of the orexin system in alcohol-seeking behavior and consumption.

## **Data Presentation**

The following tables summarize the quantitative data from a key study investigating the effect of **GSK1059865** on ethanol intake in ethanol-dependent and non-dependent mice.

Table 1: Effect of **GSK1059865** on Ethanol Intake in Chronic Intermittent Ethanol (CIE) Exposed Mice



| Treatment Group | Dose of<br>GSK1059865<br>(mg/kg) | Mean Ethanol<br>Intake (g/kg) ± SEM | Statistical<br>Significance (vs.<br>Vehicle) |
|-----------------|----------------------------------|-------------------------------------|--|
| Vehicle         | 0                                | 3.41 ± 0.28                         | -  |
| GSK1059865      | 10                               | Significantly decreased             | p<0.05                                       |
| GSK1059865      | 25                               | Significantly decreased             | p<0.05                                       |
| GSK1059865      | 50                               | Significantly decreased             | p<0.05                                       |

Data extracted from a study on ethanol-dependent mice, where higher ethanol intake is indicative of dependence.[1]

Table 2: Effect of GSK1059865 on Ethanol Intake in Control (Air-Exposed) Mice

| Treatment Group | Dose of<br>GSK1059865<br>(mg/kg) | Mean Ethanol<br>Intake (g/kg) ± SEM | Statistical<br>Significance (vs.<br>Vehicle) |
|-----------------|----------------------------------|-------------------------------------|--|
| Vehicle         | 0                                | 2.74 ± 0.20                         | -  |
| GSK1059865      | 10                               | No significant difference           | Not significant                              |
| GSK1059865      | 25                               | No significant difference           | Not significant                              |
| GSK1059865      | 50                               | Significantly decreased             | p<0.05                                       |

Data from the same study for non-dependent mice.[1]

## **Experimental Protocols**

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure to Induce Dependence in Mice



This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.

#### Materials:

- Adult male C57BL/6J mice
- Inhalation chambers
- Ethanol (95%)
- Standard rodent chow and water

#### Procedure:

- Baseline Ethanol Intake: Individually house mice and provide them with access to one bottle of 15% (v/v) ethanol and one bottle of water for 2 hours per day for several weeks to establish a stable baseline of ethanol consumption.
- CIE Exposure Cycles:
  - Expose mice to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. The concentration of ethanol in the chamber is maintained to achieve blood ethanol concentrations of 150-200 mg/dl.
  - Following the 4-day vapor exposure, return the mice to their home cages with ad libitum food and water for a 72-hour withdrawal period.
- Ethanol Intake Testing: After each CIE cycle, measure voluntary ethanol intake for 2 hours per day.
- Repeat Cycles: Repeat the CIE and testing cycles until a significant increase in ethanol
  intake is observed compared to the baseline, indicating dependence. A control group is
  exposed to air instead of ethanol vapor.[1][2]

Protocol 2: Evaluation of **GSK1059865** on Ethanol Consumption



This protocol details the procedure for assessing the effect of **GSK1059865** on ethanol intake in both ethanol-dependent and non-dependent mice.

#### Materials:

- Ethanol-dependent and control mice (from Protocol 1)
- GSK1059865
- Vehicle (e.g., saline with 0.5% v/v TWEEN 80)
- 15% (v/v) ethanol solution
- 5% (w/v) sucrose solution (for control experiments)

#### Procedure:

- Drug Preparation: Dissolve GSK1059865 in the vehicle to the desired concentrations (e.g., 10, 25, and 50 mg/kg).
- Administration: 30 minutes prior to the 2-hour ethanol access period, administer
   GSK1059865 or vehicle via intraperitoneal (i.p.) injection.
- Ethanol Intake Measurement: Measure the volume of 15% ethanol consumed by each mouse during the 2-hour access period. Calculate the intake in g/kg of body weight.
- Sucrose Control: To assess the selectivity of the effect, on a separate test day, administer
   GSK1059865 or vehicle and measure the intake of a 5% sucrose solution instead of ethanol.
   [1][2][3]

## Signaling Pathways and Experimental Workflows

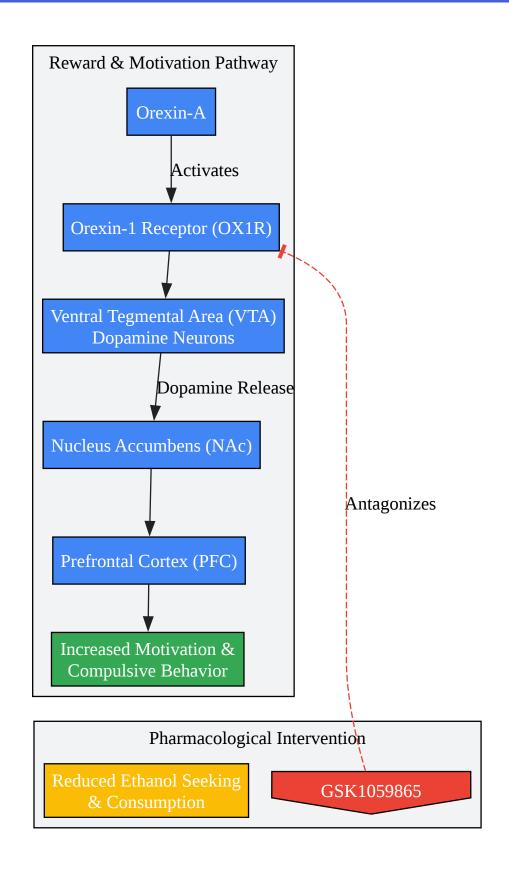




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**Figure 1.** Experimental workflow for inducing ethanol dependence and testing the effect of **GSK1059865**.





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**Figure 2.** Hypothesized signaling pathway for **GSK1059865**'s effect on compulsive ethanol consumption.

## Interaction with Cocaine in a Preclinical Model

**GSK1059865** has also been evaluated for its effect on cocaine-induced conditioned place preference (CPP).[4] This suggests a potential role for OX1R antagonism in modulating the rewarding effects of cocaine.

## **Experimental Protocol**

Protocol 3: Cocaine-Induced Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

#### Materials:

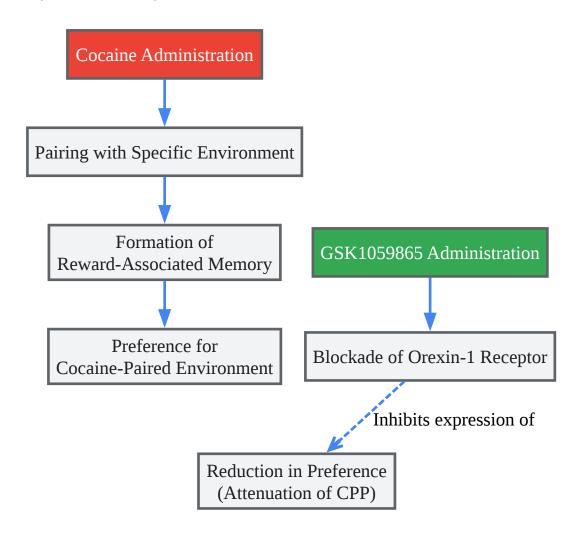
- · Rats or mice
- CPP apparatus (a box with at least two distinct compartments)
- · Cocaine hydrochloride
- GSK1059865
- Vehicle

### Procedure:

- Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire CPP apparatus for a set time (e.g., 15 minutes) and record the time spent in each compartment to determine any initial preference.
- Conditioning Phase (typically 6-8 days):
  - On alternate days, administer cocaine and confine the animal to one of the compartments (the drug-paired side).



- On the other days, administer vehicle and confine the animal to the other compartment (the vehicle-paired side). The order of cocaine and vehicle administration and the compartment pairings are counterbalanced across animals.
- Test Day:
  - Administer GSK1059865 or vehicle.
  - After a set time (e.g., 30 minutes), place the animal in the CPP apparatus with free access to all compartments.
  - Record the time spent in each compartment. An increase in time spent on the drug-paired side compared to baseline indicates a CPP. The effect of **GSK1059865** is determined by its ability to reduce this preference.



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## References

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